Tetraethylenepentamine

Description

This compound is a polyazaalkane. It has a role as a copper chelator.

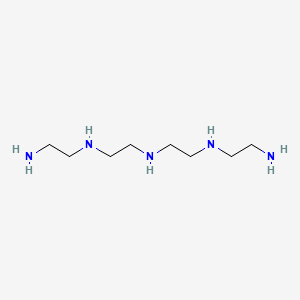

Structure

3D Structure

Properties

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGUFWYHJQFNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23N5, Array | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026108 | |

| Record name | Tetraethylenepentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylenepentamine appears as a viscous liquid. Slightly less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors irritate the eyes and corrosive to the upper respiratory tract. Vapors may irritate the eyes. Flash point 325 °F., Liquid, Yellow viscous, hygroscopic liquid; [HSDB], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

644 °F at 760 mmHg (NTP, 1992), 340.30 °C @ 760 MM HG, 320 - 340 °C | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

325 °F (NTP, 1992), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORGANIC SOLVENTS & WATER, Solubility in water: miscible | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9980 @ 20 °C/20 °C, Bulk density 8.3 lb/gal, Relative density (water = 1): 0.99 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.53 (AIR= 1), Relative vapor density (air = 1): 6.5 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000008 [mmHg], Vapor pressure= <1 Torr @ 20 °C, Vapor pressure: > 0.01 mm Hg @ 20 °C, 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

VISCOUS, HYGROSCOPIC LIQUID, Yellow liquid | |

CAS No. |

112-57-2, 26913-06-4, 27233-92-7 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylenepentamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylenepentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-triazaundecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1,2-ethanediyl)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZD1C9KQ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenol-formaldehyde, cross-linked, tetraethylenepentamine activated | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), FP: -30 °C, -46 - -30 °C | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tetraethylenepentamine (TEPA)

<

Introduction: Understanding Tetraethylenepentamine (TEPA)

This compound (TEPA) is a versatile linear ethyleneamine characterized by a backbone of four ethylene (-CH₂CH₂-) units connecting five amine (-NH₂ or -NH-) groups.[1] This structure imparts a unique combination of properties, including strong basicity, chelating ability, and reactivity, making it a crucial component in a multitude of industrial and research applications. As a curing agent, TEPA is indispensable in the formulation of epoxy resins, enhancing their mechanical strength and flexibility for use in coatings, adhesives, and composites.[2] Its capacity to act as a corrosion inhibitor, fuel additive, and surfactant further underscores its industrial significance.[2] In the realm of drug development and scientific research, TEPA and its derivatives are explored for their metal-chelating properties and as building blocks for more complex molecules.[1]

Commercial TEPA is typically a mixture of linear, branched, and cyclic isomers, which can influence its physical and chemical properties.[3] Therefore, a comprehensive understanding of its synthesis and rigorous characterization are paramount to ensure its suitability for specific applications and to advance the development of novel materials and therapeutics. This guide provides a detailed exploration of the common industrial and laboratory synthesis routes for TEPA, followed by an in-depth discussion of the analytical techniques employed for its characterization.

Part 1: The Synthesis of this compound

The synthesis of TEPA can be broadly categorized into industrial-scale production, which prioritizes cost-effectiveness and yield, and laboratory-scale synthesis, where precision and the ability to produce specific isomers may be of greater importance.

Section 1.1: Industrial Synthesis Routes

Two primary methods dominate the industrial production of TEPA and other polyethyleneamines: the reaction of ethylene dichloride with ammonia and the reductive amination of ethanolamine.

-

Reaction of Ethylene Dichloride with Ammonia: This is a long-established method for producing a range of ethyleneamines, including TEPA.[4][5] The process involves the reaction of 1,2-dichloroethane (ethylene dichloride) with aqueous ammonia under high pressure and temperature.[4]

-

Causality of Experimental Choices: The use of high pressure is necessary to maintain the ammonia in a liquid state and to increase the reaction rate. Elevated temperatures provide the activation energy required for the nucleophilic substitution reactions to occur. The reaction proceeds through a series of nucleophilic substitution steps where the amine groups displace the chloride ions. A significant excess of ammonia is typically used to favor the formation of the primary amine (ethylenediamine) and minimize the formation of higher-order amines. However, subsequent reactions of the initially formed amines with unreacted ethylene dichloride lead to a mixture of polyethyleneamines, including diethylenetriamine (DETA), triethylenetetramine (TETA), and TEPA.[4] The main drawback of this process is the co-production of sodium chloride, which can lead to corrosion issues and presents a disposal challenge.[6]

-

-

Reductive Amination of Ethanolamine: A more modern and "greener" approach involves the reaction of monoethanolamine (MEA) with ammonia in the presence of a hydrogenation catalyst.[7][8] This process, often referred to as the "borrowing hydrogen" or "hydrogen-transfer" methodology, is considered more environmentally benign as it avoids the formation of large quantities of salt byproducts.[7][8]

-

Mechanism and Key Parameters: The reaction mechanism involves several key steps: i. Dehydrogenation: The alcohol group of ethanolamine is dehydrogenated to an aldehyde intermediate on the surface of the catalyst. ii. Condensation: The aldehyde then condenses with ammonia to form an imine. iii. Hydrogenation: The imine is subsequently hydrogenated to form ethylenediamine (EDA).[8] Higher polyethyleneamines, such as TEPA, are formed through subsequent reactions of the newly formed amines with ethanolamine. A variety of transition metal catalysts, particularly those based on nickel, cobalt, and copper, are effective for this process.[7][8]

-

Figure 1: Simplified overview of the two primary industrial synthesis routes for TEPA.

Section 1.2: Laboratory-Scale Synthesis

While industrial processes produce mixtures, laboratory-scale synthesis can be designed to target specific polyamines with greater control. One such method involves the hydrogenation of diethylenetriaminediacetonitrile (DETDN).[9][10]

Protocol: Synthesis of TEPA via Hydrogenation of DETDN

-

Synthesis of Formaldehyde Cyanohydrin (FACH): In a well-ventilated fume hood, carefully react an aqueous solution of formaldehyde (30-50%) with hydrocyanic acid at a pH of approximately 5.5, which can be adjusted with sodium hydroxide or ammonia.[10] The reaction is typically carried out at a temperature between 20-70°C.[10]

-

Synthesis of Diethylenetriaminediacetonitrile (DETDN): React diethylenetriamine (DETA) with the prepared formaldehyde cyanohydrin (FACH). A molar ratio of DETA to FACH of approximately 1:2 is often employed.[9][10]

-

Hydrogenation of DETDN: The resulting DETDN is then subjected to catalytic hydrogenation. This step is carried out in the presence of a suitable catalyst, such as a cobalt-based catalyst, and a solvent.[10] The hydrogenation of the nitrile groups to amine groups yields TEPA as the primary product.[9]

-

Self-Validating System: The progress of each step can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of starting materials before proceeding to the next step. The final product's identity and purity must be confirmed through the characterization methods detailed in Part 2.

| Parameter | Typical Value/Condition | Rationale |

| DETA:FACH Molar Ratio | 1:1.5 to 1:2 | To ensure the formation of the diacetonitrile derivative.[10] |

| Hydrogenation Catalyst | Cobalt-based (e.g., Raney Cobalt) | Effective for the reduction of nitriles to primary amines.[10] |

| Hydrogenation Solvent | Organic solvent and/or water | To dissolve the solid DETDN and facilitate the reaction.[9] |

| Reaction Temperature | Varies with catalyst and pressure | To provide sufficient energy for the reaction without causing decomposition. |

| Hydrogen Pressure | Varies with catalyst and scale | To ensure an adequate supply of hydrogen for the reduction. |

Table 1: Key Parameters for the Laboratory-Scale Synthesis of TEPA.

Part 2: Characterization of this compound

Thorough characterization of synthesized TEPA is crucial to confirm its chemical structure, assess its purity, and determine its physical properties. A combination of spectroscopic and chromatographic techniques is typically employed.

Section 2.1: Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of TEPA.

-

¹H NMR: The proton NMR spectrum of linear TEPA is expected to show complex multiplets in the aliphatic region (typically 2.5-3.5 ppm) corresponding to the different methylene (-CH₂-) groups. The chemical shifts will be influenced by the proximity to the nitrogen atoms. The amine protons (-NH and -NH₂) will appear as broad signals that can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments within the TEPA molecule.

-

Protocol for NMR Analysis:

-

Dissolve a small amount of the TEPA sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons.

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the TEPA molecule.

-

Characteristic Absorptions:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the primary and secondary amine groups.[11]

-

C-H stretching: Sharp peaks around 2850-2950 cm⁻¹ correspond to the methylene groups.

-

N-H bending: A peak around 1590 cm⁻¹ can be attributed to the N-H bending vibration.[11]

-

C-N stretching: A signal in the range of 1040-1050 cm⁻¹ indicates the C-N bond stretching.[11]

-

-

Protocol for IR Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small drop of the liquid TEPA sample directly onto the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of TEPA, confirming its identity.

-

Expected Molecular Ion: For linear TEPA (C₈H₂₃N₅), the expected molecular weight is 189.30 g/mol .[1] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 190.2.[12]

-

Fragmentation: The molecule can fragment at the C-C and C-N bonds, leading to a characteristic pattern of smaller amine-containing ions.

-

Section 2.2: Chromatographic Methods

-

Gas Chromatography (GC): GC is an excellent technique for assessing the purity of TEPA and separating its various isomers.

-

Principle: The sample is vaporized and passed through a column with a stationary phase. Different components of the mixture travel through the column at different rates depending on their boiling points and interactions with the stationary phase, allowing for their separation.

-

Protocol for GC Analysis:

-

Sample Preparation: Dilute the TEPA sample in a suitable solvent (e.g., methanol) to an appropriate concentration.[9]

-

Column Selection: A polar capillary column is typically used for the analysis of amines.

-

Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as the detector.

-

Temperature Program: Start at a low temperature and gradually ramp up to a higher temperature to ensure the separation of all components.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The area of each peak is proportional to the concentration of that component.

-

-

Figure 2: A typical workflow for the comprehensive characterization of TEPA.

Section 2.3: Physical and Chemical Properties

A summary of the key physical properties of TEPA is provided in the table below. These properties are important for handling, storage, and application development.

| Property | Value | Source |

| Appearance | Clear yellow to amber viscous liquid | [3][13][14] |

| Molecular Weight (Linear) | 189.30 g/mol | [1][3] |

| Boiling Point | ~332 °C | [3] |

| Density (20°C) | ~0.991 g/mL | [3] |

| Flash Point | 139 °C (282.2 °F) | [14] |

| Freezing Point | -30 °C | [3] |

Table 2: Selected Physical Properties of this compound.

Part 3: Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[13][14] It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[13]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling TEPA.[14][15]

-

Handling: Use in a well-ventilated area. Avoid breathing mist, vapors, or spray.[13] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] It is recommended to store TEPA under a dry inert gas blanket, such as nitrogen, to minimize contamination from air and moisture.[3]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15-30 minutes and seek immediate medical attention.[14]

-

Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[14]

-

Conclusion

The synthesis and characterization of this compound are critical processes that underpin its wide-ranging applications. Industrial synthesis methods are optimized for large-scale production, often yielding a mixture of related polyethyleneamines. In contrast, laboratory-scale syntheses can offer greater control over the final product. A multi-technique approach to characterization, employing NMR, IR, MS, and GC, is essential for unequivocally confirming the structure and assessing the purity of the synthesized TEPA. Adherence to strict safety protocols is mandatory when working with this corrosive and hazardous chemical. This guide provides a foundational understanding for researchers and professionals working with TEPA, enabling them to make informed decisions in their experimental design and application development.

References

- Quantum Compliance. (n.d.). SAFETY DATA SHEET this compound (TEPA).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, tech..

- Huntsman Corporation. (n.d.). This compound (TEPA) - Amines - Mineral Processing.

- Rowe Scientific. (2024). Rowe Scientific this compound 20% Safety Data Sheet.

- Wikipedia. (n.d.). Ethylenediamine.

- Tokyo Chemical Industry Co., Ltd. (2025). T0098 - SAFETY DATA SHEET.

- Google Patents. (n.d.). US8440852B2 - Method for producing this compound.

- chemeurope.com. (n.d.). Ethylenediamine.

- Google Patents. (n.d.). EP2114857A1 - Method for producing this compound.

- Google Patents. (n.d.). CN101675025A - Method for producing this compound.

- National Institutes of Health. (n.d.). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC.

- Google Patents. (n.d.). US3137730A - Production of ethylenediamine.

- National Institutes of Health. (2021). Synthesis and characterization of tetraethylene pentamine functionalized MIL-101(Cr) for removal of metals from water - PMC.

- National Institutes of Health. (n.d.). This compound | C8H23N5 | CID 8197 - PubChem.

- National Institutes of Health. (n.d.). Polyamine and Ethanolamine Metabolism in Bacteria as an Important Component of Nitrogen Assimilation for Survival and Pathogenicity - PMC.

- ResearchGate. (2025). Synthesis of Ethylenediamine in a Tubular Reactor: Experimental and Theoretical Kinetics | Request PDF.

- ResearchGate. (n.d.). IR absorbance spectra of fresh TEPA, TP200, and P200 liquid samples....

- ACS Publications. (2023). CO2 Capture Performance and Oxidative Degradation of this compound-Containing Adsorbents: Insights into the Contribution of Each Component | Industrial & Engineering Chemistry Research.

- YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).

- Wikipedia. (n.d.). Reductive amination.

- ChemicalBook. (n.d.). This compound PENTAHYDROCHLORIDE(4961-41-5) 1H NMR spectrum.

- ACS Omega. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review.

- National Institutes of Health. (2024). This compound-Grafted Amino Terephthalic Acid-Modified Activated Carbon as a Novel Adsorbent for Efficient Removal of Toxic Pb(II) from Water.

- RSC Publishing. (2018). Facile preparation of a this compound-functionalized nano magnetic composite material and its adsorption mechanism to anions.

- Google Patents. (n.d.). US7960591B2 - Method for producing triethylenetetramine.

- Huntsman Corporation. (n.d.). This compound (TEPA) Technical Data Sheet.

- ResearchGate. (n.d.). MS spectrum this compound ([M + H] + 190.2) desorbed from the....

- NIST WebBook. (n.d.). This compound.

- INIS-IAEA. (2025). Quantitative Analysis of Tetramethylenedisulfotetramine ('Tetramine') Spiked into Beverages by Liquid Chromatography Tandem Mass Spectrometry with Validation by Gas Chromatography Mass Spectrometry.

Sources

- 1. This compound | C8H23N5 | CID 8197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hunstman - this compound (TEPA) - Amines - Mineral Processing [products.huntsman.com]

- 3. monsonco.com [monsonco.com]

- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 5. Ethylenediamine [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US8440852B2 - Method for producing this compound - Google Patents [patents.google.com]

- 10. CN101675025A - Method for producing this compound - Google Patents [patents.google.com]

- 11. Synthesis and characterization of tetraethylene pentamine functionalized MIL-101(Cr) for removal of metals from water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. rowe.com.au [rowe.com.au]

A Comprehensive Technical Guide to Tetraethylenepentamine (TEPA) for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylenepentamine (TEPA) is a versatile and highly reactive aliphatic amine belonging to the ethyleneamine class of chemicals.[1] This in-depth technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and applications of TEPA, with a specialized focus on its relevance to researchers, scientists, and professionals in the field of drug development. The content synthesizes technical data with practical insights, detailing experimental protocols and the underlying scientific principles.

Introduction: Unveiling the Versatility of this compound

This compound (TEPA) is an organic compound with the chemical formula C8H23N5. It is characterized by a linear chain containing four ethylene units and five amine groups, making it a potent polyamine.[2] Commercially available TEPA is typically a mixture of linear, branched, and cyclic isomers, which contributes to its characteristic yellowish, viscous liquid appearance and ammonia-like odor.[1][3] This isomeric complexity influences its physical and chemical properties, making a thorough understanding of its structure essential for its effective application.

The high reactivity of TEPA, stemming from its multiple primary and secondary amine functionalities, allows it to participate in a wide array of chemical reactions. This makes it a valuable building block in organic synthesis and a critical component in numerous industrial processes.[2] For drug development professionals, its potent chelating capabilities and its utility as a scaffold for synthesizing more complex molecules are of significant interest.[4]

Elucidation of Chemical Structure and Properties

The isomeric composition of commercial TEPA is a critical factor influencing its bulk properties. While the linear isomer is the primary component, the presence of branched and cyclic structures can affect viscosity, boiling point, and overall reactivity.[5]

Molecular Architecture

The primary isomers present in commercial grades of TEPA include the linear form, branched structures, and cyclic derivatives like piperazines.

Figure 2: Industrial Synthesis Workflow for this compound.

More contemporary synthesis routes, such as the hydrogenation of diethylenetriaminediacetonitrile (DETDN), offer alternative pathways to TEPA. [6][7]

Fundamental Reactivity

The chemical behavior of TEPA is dictated by its nucleophilic primary and secondary amine groups. These groups readily engage with a variety of electrophiles, leading to a diverse range of applications.

-

Epoxy Curing: TEPA is extensively used as a hardener for epoxy resins. [1]The amine groups initiate a ring-opening polymerization of the epoxide groups, forming a rigid, cross-linked thermoset polymer with excellent mechanical and chemical resistance.

-

Corrosion Inhibition: The lone pair electrons on the nitrogen atoms allow TEPA to adsorb onto metal surfaces, forming a protective film that inhibits corrosion. [8][9]* Chelation: As a pentadentate ligand, TEPA can form stable complexes with various metal ions, a property that is crucial in coordination chemistry and for applications in metal sequestration. [1][2]* Intermediate in Synthesis: TEPA serves as a versatile intermediate for the synthesis of a wide array of chemical products, including fuel additives, surfactants, and polyamide resins. [8][10]

Applications in Scientific Research and Pharmaceutical Development

The unique chemical attributes of TEPA make it an invaluable tool across multiple scientific and industrial domains.

Epoxy Resin Curing Agent

The use of TEPA as a curing agent for epoxy resins is one of its most common applications. [1][9]The resulting cured epoxy exhibits high strength and durability.

Experimental Protocol: Curing of a Standard Epoxy Resin with TEPA

-

Materials Preparation: In a fume hood, accurately measure 100 parts by weight of a liquid Bisphenol-A based epoxy resin into a clean, dry mixing vessel.

-

Stoichiometric Calculation of Curing Agent: Determine the required amount of TEPA based on the Amine Hydrogen Equivalent Weight (AHEW) of the TEPA and the Epoxide Equivalent Weight (EEW) of the resin. A 1:1 stoichiometric ratio of amine hydrogens to epoxide groups is typically targeted for optimal curing.

-

Mixing Procedure: Slowly add the calculated amount of TEPA to the epoxy resin under constant mechanical or manual stirring. Ensure thorough mixing for 3-5 minutes to achieve a homogeneous blend.

-

Curing and Post-Curing: Allow the mixture to cure at ambient temperature for 24 hours. For enhanced thermomechanical properties, a post-cure at an elevated temperature (e.g., 80-100 °C for 2-4 hours) is recommended.

-

Scientific Rationale: The nucleophilic amine groups of TEPA attack the electrophilic carbon atoms of the epoxide ring, initiating a ring-opening addition polymerization. This process creates a dense, three-dimensional cross-linked network. The post-curing step provides the necessary energy to drive the reaction to completion, maximizing the cross-link density and thereby improving the material's final physical and chemical properties.

Role in Drug Development and Biotechnology

The polyamine structure of TEPA makes it a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. Its ability to chelate metals is also being explored for the development of metal-based drugs and diagnostic agents. Furthermore, TEPA's unique chemical properties make it a candidate for use in complex pharmaceutical formulations and novel drug delivery systems. [4]

Safety, Handling, and Regulatory Information

TEPA is a corrosive and hazardous substance that necessitates strict safety protocols. [3][11]

-

Primary Hazards: It can cause severe skin burns and eye damage. [12][13]Inhalation of vapors can lead to respiratory tract irritation, and prolonged or repeated skin contact may cause allergic sensitization. [12][13][14]* Personal Protective Equipment (PPE): When handling TEPA, the use of chemical-resistant gloves, safety goggles, a face shield, and appropriate protective clothing is mandatory. [13][14]All work should be performed in a well-ventilated area or a chemical fume hood. [11]* Storage and Handling: TEPA should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. [11][14]Containers should be kept tightly closed.

-

Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [12][14]

Conclusion

This compound is a highly versatile and reactive polyamine with significant utility in a broad range of industrial and research applications. Its complex isomeric nature and the high reactivity of its amine functionalities are central to its performance as an epoxy curing agent, corrosion inhibitor, and synthetic intermediate. For researchers and professionals in drug development, TEPA offers a valuable platform for the design and synthesis of novel molecules and advanced materials. A comprehensive understanding of its chemical properties, reactivity, and safe handling procedures is essential for leveraging its full potential.

References

-

Ataman Kimya. (n.d.). This compound (TEPA). Retrieved January 5, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 5, 2026, from [Link].

-

Wikipedia. (n.d.). This compound. Retrieved January 5, 2026, from [Link].

-

Quantum Compliance. (n.d.). SAFETY DATA SHEET this compound (TEPA). Retrieved January 5, 2026, from [Link].

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, tech.. Retrieved January 5, 2026, from [Link].

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 5, 2026, from [Link].

-

OECD SIDS. (2002). This compound. Retrieved January 5, 2026, from [Link].

-

Rowe Scientific. (2024). Rowe Scientific this compound 20%. Retrieved January 5, 2026, from [Link].

- Google Patents. (n.d.). US8440852B2 - Method for producing this compound.

-

Advanced Industrial Chemical Co., Ltd. (n.d.). This compound (TEPA). Retrieved January 5, 2026, from [Link].

- Google Patents. (n.d.). CN101675025A - Method for producing this compound.

-

ResearchGate. (n.d.). (A) The 3D molecular structure of this compound (TEPA),.... Retrieved January 5, 2026, from [Link].

-

SD Fine-Chem Limited. (n.d.). This compound (for synthesis). Retrieved January 5, 2026, from [Link].

-

Dataintelo. (n.d.). This compound TEPA CAS 112 57 2 Market Report | Global Forecast From 2025 To 2033. Retrieved January 5, 2026, from [Link].

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1718 - this compound. Retrieved January 5, 2026, from [Link].

-

ACS Publications. (n.d.). Transition metal complexes of this compound. III. Kinetics of hydrolysis of .alpha.- and .beta.-chlorotetraethylenepentaminecobalt(III) cations. Inorganic Chemistry. Retrieved January 5, 2026, from [Link].

-

Jebsen & Jessen Chemicals. (n.d.). TEPA (this compound). Retrieved January 5, 2026, from [Link].

-

Dhalop Chemicals. (n.d.). This compound (TEPA) Manufacturer,Supplier,Exporter from Maharashtra,India. Retrieved January 5, 2026, from [Link].

-

Delamine. (n.d.). TEPA - this compound. Retrieved January 5, 2026, from [Link].

-

PragmaMarketResearch. (n.d.). This compound (TEPA) Navigating Dynamics Comprehensive Analysis and Forecasts 2025-2033. Retrieved January 5, 2026, from [Link].

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mjrdchemhome.com [mjrdchemhome.com]

- 3. This compound | C8H23N5 | CID 8197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dataintelo.com [dataintelo.com]

- 5. explore.azelis.com [explore.azelis.com]

- 6. US8440852B2 - Method for producing this compound - Google Patents [patents.google.com]

- 7. CN101675025A - Method for producing this compound - Google Patents [patents.google.com]

- 8. This compound (TEPA) Manufacturer,Supplier,Exporter from Maharashtra,India [dhalopchemicals.com]

- 9. TEPA - this compound - Delamine [delamine.com]

- 10. jebchemicals.com [jebchemicals.com]

- 11. echemi.com [echemi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 14. ICSC 1718 - this compound [chemicalsafety.ilo.org]

"tetraethylenepentamine CAS number and molecular weight"

An In-depth Technical Guide to Tetraethylenepentamine (TEPA) for Research and Development Applications

Introduction

This compound (TEPA) is a versatile organic compound belonging to the ethyleneamine class of chemicals.[1] Characterized by its linear structure containing five amine groups, TEPA is a potent chelating agent and a valuable intermediate in a multitude of chemical syntheses.[2][3] While it has widespread industrial applications, particularly as a curing agent for epoxy resins and as an additive in asphalt and fuel, its utility in the research and development sector is centered on its function as a pentadentate ligand in coordination chemistry.[2][4]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of TEPA's core properties, synthesis, and key applications in a laboratory setting. It emphasizes safe handling protocols and the scientific principles behind its utility, offering a foundation for its effective and responsible use in experimental design.

Part 1: Core Physicochemical and Identification Properties

A thorough understanding of a compound's fundamental properties is critical for its successful application in research. TEPA is commercially available, typically as a yellowish, viscous, and hygroscopic liquid, and is often a mixture of linear, branched, and cyclic isomers.[5]

Chemical Identifiers

Precise identification is the cornerstone of reproducible science. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 112-57-2[6][7] |

| Molecular Formula | C₈H₂₃N₅[2][6] |

| Molecular Weight | 189.30 g/mol [2][7] |

| IUPAC Name | N¹-(2-Aminoethyl)-N²-{2-[(2-aminoethyl)amino]ethyl}ethane-1,2-diamine[1] |

| Common Synonyms | TEPA, Tetren, 1,4,7,10,13-Pentaazatridecane[2][6][7][8] |

| EC Number | 203-986-2[1] |

Physical and Chemical Properties

The following table details the key physicochemical properties of TEPA, which are essential for designing experiments, particularly concerning reaction conditions and safety considerations.

| Property | Value |

| Appearance | Yellowish, viscous, hygroscopic liquid[2][5] |

| Boiling Point | 332-340 °C (at 760 mm Hg)[2][5] |

| Freezing/Melting Point | -30 to -40 °C[5] |

| Density | 0.998 g/mL (at 20-25 °C)[2] |

| Vapor Pressure | < 0.01 mmHg (at 20 °C)[5] |

| Flash Point | 163 °C[2] |

| Solubility | Soluble in water and most polar solvents[2] |

| pH | 11.5 (1 wt% aqueous solution)[5] |

| Refractive Index | ~1.505 - 1.534 (at 20-25 °C)[5] |

Part 2: Synthesis and Chemical Logic

Understanding the synthesis of TEPA provides insight into the nature of the commercially available material and offers pathways for specialized laboratory preparations.

Industrial Synthesis

Industrially, TEPA is most commonly produced through the reaction of 1,2-dichloroethane with aqueous ammonia. This process, known as the ethylene dichloride (EDC) process, generates a mixture of various ethyleneamines, including diethylenetriamine (DETA) and triethylenetetramine (TETA), from which TEPA is separated. The presence of multiple ethyleneamine products is a key reason why commercial TEPA often contains related linear, branched, and cyclic molecules.[5]

Laboratory-Scale Synthesis via Hydrogenation

A more specific and controlled synthesis route, suitable for producing TEPA with higher purity, involves the catalytic hydrogenation of diethylenetriaminediacetonitrile (DETDN).[9][10] This method provides a clearer path from a defined precursor to the final product, which is often desirable in research settings where compound purity is paramount.

The workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of TEPA via hydrogenation of DETDN.

Part 3: Applications in Research and Drug Development

The five nitrogen atoms in TEPA's structure are the key to its functionality, acting as Lewis bases capable of donating electron pairs. This makes TEPA an excellent polydentate ligand, a molecule that can bind to a central metal atom at multiple points simultaneously.

TEPA as a Pentadentate Chelating Ligand

In coordination chemistry, TEPA is classified as a pentadentate ligand, meaning it can form five coordinate bonds with a single central metal ion.[3] This multi-point attachment, known as chelation, results in the formation of exceptionally stable metal complexes. The causality behind this stability lies in the "chelate effect," a thermodynamic principle where the formation of ring-like structures between the ligand and the metal ion is entropically favored over the binding of multiple individual (monodentate) ligands.

This property is fundamental for researchers working in areas such as:

-

Catalysis: Developing novel metal-based catalysts where the TEPA ligand stabilizes the metal center and influences its reactivity.

-

Material Science: Synthesizing metal-organic frameworks (MOFs) or coordination polymers.

-

Analytical Chemistry: Creating sequestering agents to remove or detect specific metal ions in a solution.

Caption: Diagram of TEPA acting as a pentadentate ligand chelating a metal ion (Mⁿ⁺).

Relevance to Drug Development

For drug development professionals, the chelating ability of TEPA and its derivatives is of significant interest. While TEPA itself is too cytotoxic for direct therapeutic use, it serves as a critical structural scaffold for designing more complex molecules with therapeutic potential. The core logic is to use the TEPA backbone to create compounds that can selectively bind and sequester metal ions implicated in disease states.

-

Wilson's Disease: Research into copper chelators for treating Wilson's disease, a genetic disorder leading to toxic copper accumulation, often involves derivatives of ethyleneamines.

-

Metal-Induced Oxidative Stress: TEPA-based structures can be explored as parent compounds for antioxidants that function by sequestering redox-active metal ions like iron and copper, thereby preventing the generation of harmful free radicals.

-

Contrast Agents: The ability to form stable complexes with paramagnetic metal ions (e.g., Gadolinium) makes TEPA a foundational structure for the synthesis of novel MRI contrast agents.

Part 4: Laboratory Safety, Handling, and Protocols

TEPA is a corrosive and hazardous chemical that demands strict adherence to safety protocols.[2][11] Its handling requires a self-validating system of controls to ensure personnel safety and experimental integrity.

Safe Handling and Storage Protocol

This protocol is designed to minimize exposure and maintain the chemical's purity.

-

Engineering Controls Assessment: Before handling, ensure a certified chemical fume hood is operational. An eyewash station and safety shower must be immediately accessible.[12]

-

Personal Protective Equipment (PPE) Donning:

-

Eyes/Face: Wear chemical safety goggles and a face shield as described by OSHA 29 CFR 1910.133.[8]

-

Skin: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[8]

-

Respiratory: If there is any risk of aerosol formation or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[11]

-

-

Chemical Handling:

-

Conduct all transfers and manipulations inside the chemical fume hood.

-

Use compatible materials for handling and storage, such as stainless steel or carbon steel. Avoid copper, brass, or bronze, as they are readily corroded by amines.[5][13]

-

Keep the container tightly sealed when not in use to prevent absorption of moisture and carbon dioxide from the air.[8]

-

-

Storage:

-

Waste Disposal:

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. camachem.com [camachem.com]

- 4. Hunstman - this compound (TEPA) - Amines - Mineral Processing [products.huntsman.com]

- 5. monsonco.com [monsonco.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound - TEPA, Tetrene [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. US8440852B2 - Method for producing this compound - Google Patents [patents.google.com]

- 10. CN101675025A - Method for producing this compound - Google Patents [patents.google.com]

- 11. nj.gov [nj.gov]

- 12. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 13. rowe.com.au [rowe.com.au]

"tetraethylenepentamine safety data sheet and handling precautions"

An In-depth Technical Guide to the Safe Handling of Tetraethylenepentamine (TEPA) for Laboratory Professionals

Authored by a Senior Application Scientist

This compound (TEPA) is a versatile ethyleneamine used as a curing agent, a component in corrosion inhibitors, and an intermediate in various chemical syntheses.[1] While its utility in research and development is significant, its hazardous properties demand a comprehensive and nuanced understanding of its safe handling. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide researchers, scientists, and drug development professionals with the causal reasoning behind critical safety protocols, ensuring a self-validating system of laboratory safety.

The Corrosive and Sensitizing Nature of TEPA: A GHS Perspective

Understanding the Globally Harmonized System (GHS) classification of TEPA is the first step in appreciating its potential hazards. TEPA is a corrosive, toxic, and environmentally hazardous substance.[2][3] Its clear-to-yellow, viscous appearance and ammoniacal odor are immediate sensory cues to its chemical nature.[2][4][5]

Table 1: GHS Hazard Identification for this compound (TEPA)

| Pictogram | GHS Classification | Hazard Statement | Key Precautionary Statements (Prevention & Response) |

| Skin Corrosion, Category 1B Serious Eye Damage, Category 1 Acute Toxicity (Dermal), Category 3/4 Acute Toxicity (Oral), Category 4 Skin Sensitization, Category 1 Aquatic Hazard (Acute & Chronic) | H314: Causes severe skin burns and eye damage.[2][6] H311/H312: Toxic/Harmful in contact with skin.[6][7] H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[2][7] H411: Toxic to aquatic life with long lasting effects.[2] | P260: Do not breathe mist/vapors/spray. P273: Avoid release to the environment.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

Data synthesized from multiple safety data sheets.[2][6][7]

The primary danger of TEPA stems from its corrosivity. As a strong base, it reacts violently with acids and can cause severe, deep-healing chemical burns upon contact with skin and irreversible damage to the eyes.[2][8][9]

Toxicological Profile: Understanding the Routes of Exposure

A substance's toxicity profile dictates the necessary handling precautions. TEPA presents hazards through multiple exposure routes.

-

Dermal Contact: This is a critical exposure route. TEPA is not only corrosive but is readily absorbed through the skin, with LD50 values in rabbits ranging from 653 to 1260 mg/kg.[7][10][11] This dermal toxicity is considered more severe than its oral toxicity, likely because the chemical is neutralized by stomach acid upon ingestion but can wreak havoc on skin tissue.[10][11]

-

Eye Contact: Even small amounts of TEPA splashed into the eyes can cause irreversible tissue damage and blindness.[2] Vapors can also be extremely irritating, causing inflammation and a temporary "halo" effect around lights.[10]

-

Inhalation: While TEPA has a low vapor pressure, inhalation of aerosols or mists can cause severe irritation and chemical burns to the respiratory tract.[8][9] Inhalation may also lead to sensitization, causing asthma-like symptoms upon subsequent exposure.[12]

-

Ingestion: Accidental ingestion is harmful and can cause severe chemical burns to the mouth, throat, and gastrointestinal tract.[2][8][10]

A significant and insidious risk is skin sensitization . Repeated or prolonged contact can lead to an allergic reaction, where subsequent, even minimal, exposure can cause a severe rash.[2][7][9] Therefore, preventing initial contact is paramount.

A Systematic Approach to Safety: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes strategies from most to least effective to mitigate risk. Applying this to TEPA provides a robust safety protocol.

Caption: The Hierarchy of Controls prioritizes safety measures.

For TEPA, elimination or substitution is often not feasible. Therefore, the focus must be on robust engineering controls, strict administrative protocols, and diligent use of personal protective equipment (PPE).

Standard Operating Procedure (SOP) for Handling this compound

This protocol is a self-validating system, where each step confirms the safety of the subsequent one.

4.1 Pre-Handling Safety Verification

-

Confirm Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Locate Emergency Equipment: Confirm unobstructed access to a safety shower and eyewash station. Check their functionality tags.

-

Assemble Materials: Gather all necessary equipment, including TEPA, solvents, glassware, and spill kit, and place them within the fume hood to minimize movement of hazardous material.

-

Review SDS: Have a copy of the TEPA Safety Data Sheet readily available for reference.

4.2 Required Personal Protective Equipment (PPE) The use of PPE is the last line of defense and must be comprehensive.

| Body Part | Required Equipment | Specification and Rationale |

| Hands | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended. TEPA is corrosive and dermally toxic; robust glove protection is non-negotiable.[9] |

| Eyes/Face | Safety Goggles & Face Shield | Wear chemical safety goggles in combination with a full-face shield.[9] This protects against splashes and corrosive vapors that can cause irreversible eye damage. |

| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required. |

| Clothing | Full Coverage | Wear long pants and closed-toe shoes to ensure no skin is exposed. |

| Respiratory | (As needed) | For routine handling within a certified fume hood, respiratory protection is not typically required. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor/ammonia cartridge is necessary.[5][8] |

4.3 Step-by-Step Handling Protocol

-

Don PPE: Put on all required PPE before entering the designated handling area.

-

Work in Fume Hood: Conduct all operations involving TEPA inside a certified chemical fume hood. Keep the sash at the lowest possible height.

-

Dispensing: When transferring TEPA, use a pipette or pour slowly and carefully to avoid splashing and aerosol generation.[2]

-

Containment: Perform all work over a chemical-resistant tray or spill liner to contain any potential drips or small spills.

-